
Molybdenum(4+);sulfanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molybdenum(4+);sulfanide, also known as molybdenum disulfide, is a compound with the chemical formula MoS₂. It is a two-dimensional layered material that exhibits unique properties, making it valuable in various applications. Molybdenum disulfide is known for its excellent lubricating properties, high thermal stability, and electrical conductivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Molybdenum disulfide can be synthesized through several methods, including chemical vapor deposition, hydrothermal synthesis, and mechanical exfoliation. One common method involves the reaction of molybdenum trioxide (MoO₃) with hydrogen sulfide (H₂S) at high temperatures. The reaction is as follows:
MoO3+2H2S→MoS2+2H2O
Industrial Production Methods
In industrial settings, molybdenum disulfide is often produced by roasting molybdenite ore (MoS₂) in the presence of oxygen to form molybdenum trioxide, which is then reduced with hydrogen sulfide to produce molybdenum disulfide .
Chemical Reactions Analysis
Types of Reactions
Molybdenum disulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Molybdenum disulfide can be oxidized to form molybdenum trioxide (MoO₃) using strong oxidizing agents such as nitric acid.
Reduction: It can be reduced back to molybdenum metal using reducing agents like hydrogen gas.
Substitution: Molybdenum disulfide can react with halogens to form molybdenum halides.
Major Products
Oxidation: MoS₂ + 3O₂ → 2MoO₃ + 2SO₂
Reduction: MoS₂ + 4H₂ → Mo + 2H₂S
Substitution: MoS₂ + 3Cl₂ → MoCl₆ + 2S
Scientific Research Applications
Molybdenum disulfide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogen evolution reactions.
Biology: Molybdenum disulfide is being explored for its potential in biosensors and bioimaging.
Medicine: Research is ongoing into its use in drug delivery systems and cancer therapy.
Industry: It is widely used as a solid lubricant in machinery and as an additive in lubricating oils.
Mechanism of Action
The mechanism by which molybdenum disulfide exerts its effects is primarily through its layered structure, which allows for easy intercalation and deintercalation of ions. This property is particularly useful in applications such as energy storage and catalysis. The molecular targets and pathways involved include the interaction with hydrogen ions in hydrogen evolution reactions and the facilitation of electron transfer processes .
Comparison with Similar Compounds
Molybdenum disulfide is often compared with other transition metal dichalcogenides such as tungsten disulfide (WS₂) and titanium disulfide (TiS₂). While all these compounds share similar layered structures, molybdenum disulfide is unique due to its higher electrical conductivity and better catalytic properties. Other similar compounds include:
- Tungsten disulfide (WS₂)
- Titanium disulfide (TiS₂)
- Rhenium disulfide (ReS₂)
Molybdenum disulfide stands out for its combination of lubricating properties, thermal stability, and electrical conductivity, making it a versatile material for various applications .
Properties
CAS No. |
437609-07-9 |
|---|---|
Molecular Formula |
H3MoS3+ |
Molecular Weight |
195.2 g/mol |
IUPAC Name |
molybdenum(4+);sulfanide |
InChI |
InChI=1S/Mo.3H2S/h;3*1H2/q+4;;;/p-3 |
InChI Key |
JASQDSMDBUGEAO-UHFFFAOYSA-K |
Canonical SMILES |
[SH-].[SH-].[SH-].[Mo+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-N-hydroxy-4-[3-(5-methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-imine](/img/structure/B14236716.png)
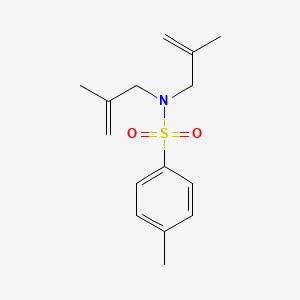
![Phenol, 2-[(6,7-dimethoxy-4-quinazolinyl)amino]-](/img/structure/B14236726.png)
![N~2~,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine](/img/structure/B14236731.png)
![{5-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxan-5-yl}methanol](/img/structure/B14236732.png)
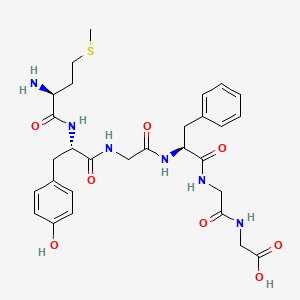
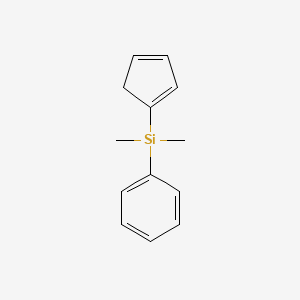
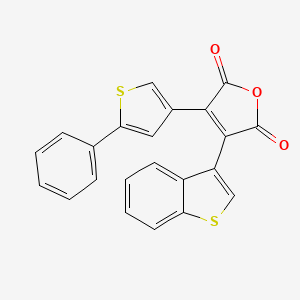
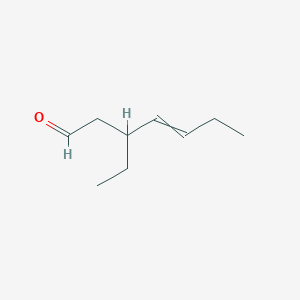
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxobutan-2-yl]-4-methoxy-N-methylbenzamide](/img/structure/B14236771.png)
![3-{[(Nonan-5-yl)oxy]carbonyl}pentanedioate](/img/structure/B14236778.png)
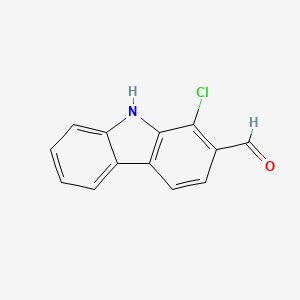
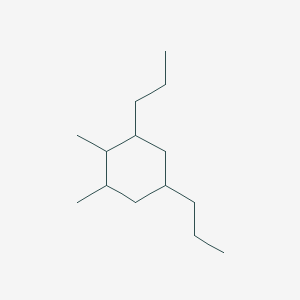
![2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)-](/img/structure/B14236799.png)
